7-(Benzyloxy)-1H-indazole-3-carbonitrile
Overview
Description
7-(Benzyloxy)-1H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound is characterized by the presence of a benzyloxy group at the 7th position and a carbonitrile group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of the benzyloxy and carbonitrile groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-(Aryloxy)-1H-indazole-3-carbonitrile: Similar structure with an aryloxy group instead of a benzyloxy group.
7-(Methoxy)-1H-indazole-3-carbonitrile: Contains a methoxy group at the 7th position.
7-(Hydroxy)-1H-indazole-3-carbonitrile: Features a hydroxy group at the 7th position.
Uniqueness
7-(Benzyloxy)-1H-indazole-3-carbonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
7-phenylmethoxy-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-9-13-12-7-4-8-14(15(12)18-17-13)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFNJMAKEYSEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680065 | |
Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-54-9 | |
Record name | 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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